Introduction: A Versatile Building Block for Modern Synthesis
Introduction: A Versatile Building Block for Modern Synthesis
An In-Depth Technical Guide to 3'-Methoxy-biphenyl-4-boronic acid
In the landscape of synthetic organic chemistry, the strategic introduction of aryl moieties is fundamental to the construction of complex molecules. 3'-Methoxy-biphenyl-4-boronic acid has emerged as a key intermediate, valued for its role in creating the biphenyl scaffold, a privileged structure in medicinal chemistry and materials science. Its utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation.
This guide provides an in-depth examination of the chemical and physical properties of 3'-Methoxy-biphenyl-4-boronic acid, offering practical insights for researchers, chemists, and drug development professionals. We will delve into its core characteristics, reactivity, analytical profile, and established protocols, providing a comprehensive resource for its effective application in the laboratory.
Core Chemical Identity
Accurate identification is the cornerstone of reproducible science. The fundamental properties of 3'-Methoxy-biphenyl-4-boronic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | ![]() | N/A |
| CAS Number | 1630264-43-5 | [1] |
| Molecular Formula | C₁₃H₁₃BO₃ | [1] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| IUPAC Name | (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | [1] |
| Synonyms | 3'-Methoxybiphenyl-4-boronic acid | [1] |
| SMILES | OB(C1=CC=C(C2=CC=CC(OC)=C2)C=C1)O | [1] |
Physicochemical & Computational Data
The physical state and solubility profile of a reagent dictate the design of experimental conditions. This compound is typically supplied as a solid powder. While some properties are experimentally determined, others are predicted through computational models.
| Property | Value | Source(s) |
| Appearance | Solid | [3] |
| Melting Point | 209-211 °C (for the 4'-methoxy isomer) | [3][] |
| Boiling Point | 418.6 °C at 760 mmHg (Predicted, 4'-isomer) | [] |
| Density | 1.2 g/cm³ (Predicted, 4'-isomer) | [] |
| pKa | 8.52 ± 0.16 (Predicted, 4'-isomer) | [5] |
| LogP | 1.042 | [1] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | [1] |
| Solubility | Expected to have low solubility in water and nonpolar solvents, with good solubility in polar aprotic solvents (THF, DMF, DMSO) and alcohols (Methanol, Ethanol).[6] |
Spectroscopic Profile for Structural Verification
Confirmation of a reagent's identity and purity is paramount. The following describes the expected spectroscopic signatures for 3'-Methoxy-biphenyl-4-boronic acid.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the boronic acid group will typically appear further downfield. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8 ppm. The protons on the methoxy-substituted ring will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
¹³C NMR Spectroscopy : The carbon spectrum will show signals for all 13 unique carbon atoms. The carbon atom directly bonded to the boron atom will be a key diagnostic signal. Aromatic carbons will resonate in the typical 110-160 ppm range, with the carbon attached to the methoxy group appearing significantly downfield.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value for C₁₃H₁₃BO₃ (228.0958).[2]
Reactivity and Key Synthetic Applications
The synthetic utility of 3'-Methoxy-biphenyl-4-boronic acid is dominated by its participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is the most powerful and common application for arylboronic acids, enabling the formation of a C-C bond between the biphenyl unit and another aryl or vinyl halide/triflate. The boronic acid serves as the organoboron component that transfers its organic group to the palladium center during the catalytic cycle.[6]
The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.
This protocol provides a robust, general procedure for coupling 3'-Methoxy-biphenyl-4-boronic acid with an aryl bromide. The causality behind each step is explained to ensure experimental success.
Objective: To synthesize a substituted terphenyl derivative.
Materials:
-
3'-Methoxy-biphenyl-4-boronic acid (1.0 eq)
-
Aryl Bromide (e.g., 4-bromoacetophenone) (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor.
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) active catalyst and facilitates oxidative addition.
-
Potassium Phosphate (K₃PO₄) (3.0 eq) - The base is crucial for activating the boronic acid in the transmetalation step.
-
Toluene and Water (e.g., 10:1 v/v) - A biphasic solvent system is often used to dissolve both organic and inorganic reagents.
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of Argon or Nitrogen. Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency.
-
Reagent Addition: To the flask, add 3'-Methoxy-biphenyl-4-boronic acid, the aryl bromide, potassium phosphate, Pd(OAc)₂, and the SPhos ligand.
-
Solvent Degassing: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Vigorous stirring is necessary in a biphasic system to ensure efficient mixing and reaction between components in different phases.
-
Workup: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). Causality: The water wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to break up emulsions and remove residual water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure terphenyl derivative.
Synthesis Pathway
Understanding the synthesis of the reagent itself provides context for potential impurities. A common route involves a Suzuki coupling between a di-halogenated arene and a suitable boronic acid or ester, followed by conversion to the target boronic acid. A representative pathway is outlined below.
A detailed synthetic procedure for a related compound involves the lithiation of a bromo-precursor followed by quenching with a borate ester.[7][8]
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.
Hazard Identification
Based on safety data for similar arylboronic acids, 3'-Methoxy-biphenyl-4-boronic acid should be handled with care.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[10]
-
P280: Wear protective gloves/eye protection/face protection.[9][11]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][13] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is recommended.[1][6]
-
Stability and Incompatibilities: Boronic acids are sensitive to moisture and can undergo dehydration to form cyclic anhydride trimers known as boroxines.[6] This process is often reversible upon addition of water. The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
3'-Methoxy-biphenyl-4-boronic acid is a high-value chemical intermediate with a well-defined role in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing complex bi- and terphenyl structures, which are of significant interest in pharmaceutical and materials science research. By understanding its chemical properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this versatile building block to advance their scientific objectives.
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New Journal of Chemistry. Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. [Link]
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Beilstein Journal of Organic Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
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